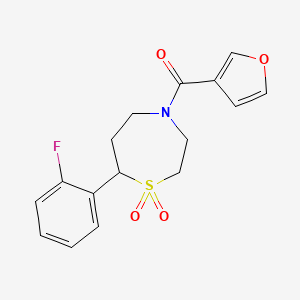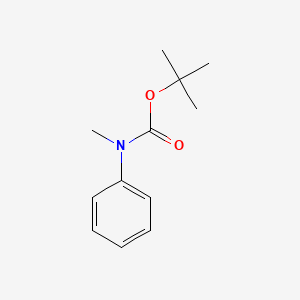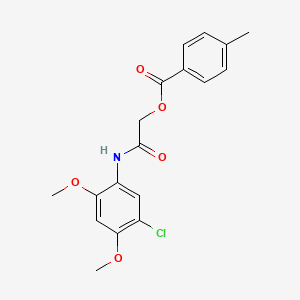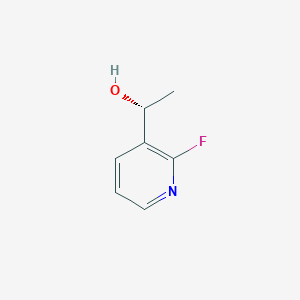![molecular formula C21H16F3N3O3 B2587647 1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one CAS No. 1326832-91-0](/img/structure/B2587647.png)
1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthetic Routes : Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine derivatives have been synthesized, showcasing diverse synthetic strategies and structural diversity within this class of compounds. These synthetic efforts highlight the chemical versatility and potential for structural modification to enhance biological activity (Hassan, Abdel‐kariem, & Ali, 2017).
Antioxidant Properties
- Evaluation of Antioxidant Activity : Certain derivatives have demonstrated significant antioxidant activities, with 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinone-2-sulfide and its analogue 2-oxide showing higher antioxidant activities than standard antioxidants. This suggests their potential utility in combating oxidative stress-related diseases (Hassan, Abdel‐kariem, & Ali, 2017).
Antimicrobial and Antiprotozoal Activities
- Antimicrobial and Antiprotozoal Efficacy : Quinoxaline-based 1,3,4-oxadiazoles have been evaluated for their antimicrobial and antiprotozoal activities, displaying promising results against bacterial, fungal, and Trypanosoma cruzi infections. This indicates their potential as novel antimicrobial and antiprotozoal agents (Patel et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a trifluoromethoxyphenyl group have been reported to interact with various targets, such as soluble epoxide hydrolase (seh) .
Mode of Action
It is known that similar compounds can act as inhibitors of their target enzymes . For instance, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a compound with a similar trifluoromethoxyphenyl group, acts as an inhibitor of sEH .
Biochemical Pathways
For example, TPPU, an sEH inhibitor, has been shown to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression, mitigating apoptosis, and inflammation .
Pharmacokinetics
Tppu, a similar compound, has been reported to have favorable pharmacokinetic attributes in cynomolgus monkeys .
Result of Action
Tppu, a similar compound, has been shown to reduce infarct volume, protect the blood-brain barrier and brain against ischemic injury in rats .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The trifluoromethoxyphenyl group, for instance, is known to participate in Suzuki–Miyaura coupling reactions .
Cellular Effects
Compounds with similar structures have been shown to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration .
Molecular Mechanism
It is known that the trifluoromethoxyphenyl group can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It has been shown that similar compounds can be metabolized via oxidation and amide hydrolysis without apparent breakdown of the urea .
Dosage Effects in Animal Models
Similar compounds have been shown to have protective effects against hypertension, neuropathic pain, and neurodegeneration in various animal disease models .
Metabolic Pathways
It has been shown that similar compounds can be metabolized via oxidation and amide hydrolysis .
Eigenschaften
IUPAC Name |
1-propyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-2-11-27-12-16(18(28)15-5-3-4-6-17(15)27)20-25-19(26-30-20)13-7-9-14(10-8-13)29-21(22,23)24/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVTWHXVCCECBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxybenzamide](/img/structure/B2587571.png)
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester](/img/structure/B2587572.png)
![methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2587573.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2587574.png)

![N-cyclopentyl-1-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)

![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)



